molecular formula C6H14NO3P B1595824 (1-Aminocyclohexyl)phosphonic acid CAS No. 67398-11-2

(1-Aminocyclohexyl)phosphonic acid

Cat. No. B1595824
CAS RN: 67398-11-2
M. Wt: 179.15 g/mol
InChI Key: VMSRCTIIPRWCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Aminocyclohexyl)phosphonic acid, also known as ACHP, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of cyclohexylphosphonic acid and has been found to exhibit unique biochemical and physiological effects that make it a valuable tool for studying a variety of biological processes.

Scientific Research Applications

Chelating Agents for Metal Adsorption

A study has demonstrated the use of aminophosphonic acid chelating resins for the adsorption of rare earth elements like Cerium (III) . These resins, which can be synthesized from epoxy resin and triethylenetetramine, exhibit excellent adsorption characteristics, with an average maximum adsorption capacity of 280 mg/g for Ce (III). The precision for six replicate sorptions of Ce (III) was found to be between 0.9–1.5%, indicating high reliability .

Enzyme Inhibitors

Aminophosphonic acids have been identified as potent enzyme inhibitors. Their structural similarity to amino acids makes them effective mimics of the natural substrates in enzymatic reactions, thereby inhibiting the enzyme’s activity . This property is particularly useful in the development of pharmaceuticals that target specific enzymes associated with diseases.

Anticancer Agents

The structural analogues of aminophosphonic acids to amino acids allow them to interfere with biological processes, making them candidates for anticancer agents . Their ability to inhibit enzymes that are crucial for cancer cell growth can be harnessed to develop new therapeutic drugs.

Antibiotics and Antimicrobial Agents

Due to their bioactive nature, aminophosphonic acids can serve as the basis for developing new antibiotics and antimicrobial agents. Their interaction with bacterial enzymes disrupts essential metabolic processes, leading to the development of novel antibacterial strategies .

Neuromodulators

Aminophosphonic acids can act as neuromodulators by affecting neurotransmitter systems. This application has potential in treating neurological disorders and is a promising area of research in medicinal chemistry .

Plant Growth Regulators and Herbicides

In agriculture, aminophosphonic acids are used as plant growth regulators and herbicides. They can mimic or inhibit the action of natural plant hormones, thereby controlling or modifying plant growth patterns for agricultural benefits .

Chelating Agents for Water Treatment

The chelating properties of aminophosphonic acids make them suitable for water treatment applications. They can bind to heavy metals and other contaminants, facilitating their removal from water sources .

Bioactive Compound Synthesis

The discovery of aminophosphonic acids in living systems has spurred research into their synthesis as analogues of protein and non-protein amino acids. This has led to the creation of a new class of bioactive compounds with a wide range of commercial applications .

Mechanism of Action

properties

IUPAC Name

(1-aminocyclohexyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSRCTIIPRWCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986674
Record name (1-Aminocyclohexyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocyclohexyl)phosphonic acid

CAS RN

67398-11-2
Record name NSC320308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Aminocyclohexyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminocyclohexyl)phosphonic acid
Reactant of Route 2
(1-Aminocyclohexyl)phosphonic acid
Reactant of Route 3
(1-Aminocyclohexyl)phosphonic acid
Reactant of Route 4
(1-Aminocyclohexyl)phosphonic acid
Reactant of Route 5
(1-Aminocyclohexyl)phosphonic acid
Reactant of Route 6
Reactant of Route 6
(1-Aminocyclohexyl)phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.